2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline

Catalog No.
S13391039
CAS No.
827325-28-0
M.F
C14H23NO4
M. Wt
269.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylan...

CAS Number

827325-28-0

Product Name

2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-5-methylaniline

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C14H23NO4/c1-12-3-4-14(13(15)11-12)19-10-9-18-8-7-17-6-5-16-2/h3-4,11H,5-10,15H2,1-2H3

InChI Key

VKHULUJUDPGEML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOCCOC)N

2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline, also known as m-PEG3-amine, is a complex organic compound characterized by a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 227.28 g/mol. This compound features a hydrophilic polyethylene glycol (PEG) framework, which enhances its solubility in water and makes it suitable for various biochemical applications. The presence of an amino group (-NH₂) allows it to participate in reactions with carboxylic acids, activated esters, and carbonyl compounds, making it a valuable reagent in organic synthesis and medicinal chemistry .

, including:

  • Nucleophilic Substitution: The amino group can react with electrophiles such as carbonyl compounds to form amines.
  • Coupling Reactions: This compound can be used in the synthesis of various conjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it acts as a linker .
  • Esterification: The amino group can react with activated esters to form amide bonds.

Research indicates that 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline exhibits low acute toxicity. Studies have shown that it has minimal irritating effects on skin and eyes, with oral LD50 values indicating relatively safe handling practices. Its PEG structure contributes to its biocompatibility, making it suitable for drug delivery systems and bioconjugation applications .

The synthesis of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline typically involves several steps:

  • Starting Material: Triethylene glycol monomethyl ether is used as the primary raw material.
  • Formation of Intermediate: The synthesis begins with the preparation of 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate.
  • Azide Reaction: This intermediate is then treated with sodium azide to introduce the amino functionality.
  • Final Product Formation: The reaction yields the desired compound through subsequent purification steps .

The unique properties of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline make it applicable in various fields:

  • Bioconjugation: Used for linking drugs to antibodies or other biomolecules.
  • Drug Delivery Systems: Its hydrophilic nature enhances the solubility and bioavailability of therapeutic agents.
  • Synthetic Chemistry: Serves as a versatile building block in the synthesis of complex organic molecules.

Interaction studies involving 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline focus on its behavior in biological systems and its compatibility with other chemical entities. The compound's PEG component aids in reducing non-specific binding in biological assays, enhancing its utility in drug development and delivery applications .

Several compounds share structural similarities with 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline. These include:

Compound NameMolecular FormulaKey Features
Triethylene Glycol Monomethyl EtherC₇H₁₆O₄Common solvent; low toxicity
3,6,9-Trioxa-1-decanolC₁₀H₂₂O₄Similar PEG structure; used in solvents
Ethanol, 2-[2-(2-Methoxyethoxy)ethoxy]C₇H₁₆O₄Solvent properties; low toxicity

Uniqueness

The uniqueness of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline lies in its specific combination of hydrophilicity due to the PEG structure and the reactive amino group, making it particularly useful for bioconjugation applications not commonly found in similar compounds. Its ability to enhance solubility while maintaining reactivity sets it apart from other PEG derivatives .

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

269.16270821 g/mol

Monoisotopic Mass

269.16270821 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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